N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(4-fluorophenyl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4S/c21-14-4-6-15(7-5-14)29-11-1-2-18(25)22-20-24-23-19(28-20)13-3-8-16-17(12-13)27-10-9-26-16/h3-8,12H,1-2,9-11H2,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVBQIIIBALXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCCSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide is a compound that incorporates the 1,3,4-oxadiazole scaffold, known for its diverse biological activities. This article explores its biological activity, particularly in the context of cancer treatment and other therapeutic areas.
Chemical Structure and Properties
The compound features several key structural components:
- Dihydrobenzo[b][1,4]dioxin : This moiety is known for its potential biological effects.
- 1,3,4-Oxadiazole : A heterocyclic compound that exhibits significant pharmacological properties.
- Thioether linkage : The incorporation of a thioether (sulfur-containing) group enhances the compound's biological profile.
Molecular Formula
The molecular formula is , indicating a complex structure conducive to various interactions within biological systems.
Anticancer Properties
Research has demonstrated that 1,3,4-oxadiazole derivatives possess potent anticancer properties. The mechanisms of action include:
- Inhibition of Enzymes : These compounds can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Modulation of Growth Factors : They interact with cellular pathways that regulate growth factors and kinases .
Case Studies
- Cell Line Studies : Various studies have shown that oxadiazole derivatives exhibit cytotoxic effects against multiple cancer cell lines. For instance, in vitro assays indicated significant inhibition of cell growth in breast and colon cancer models .
- Mechanism-Based Approaches : A recent review highlighted the role of oxadiazoles in targeting specific cancer pathways. The review emphasized their ability to selectively bind to nucleic acids and proteins critical for tumor growth .
Other Biological Activities
Beyond anticancer effects, this compound may exhibit:
- Antimicrobial Activity : Some derivatives have shown efficacy against various bacterial strains.
- Anti-inflammatory Effects : Compounds in this class have been investigated for their potential to reduce inflammation markers in preclinical models .
Structure-Activity Relationship (SAR)
The biological activity of 1,3,4-oxadiazole derivatives can be significantly influenced by structural modifications. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) enhances potency against specific targets.
- Linkage Variations : Different functional groups attached to the oxadiazole ring can alter the compound's affinity for biological targets .
Table: Biological Activity Summary
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits various biological activities, including:
- Anticancer Activity : The compound has shown significant cytotoxic effects against several cancer cell lines, including breast and glioblastoma cancer cells. Studies have demonstrated its ability to induce apoptosis through mechanisms such as the activation of caspases and the increase of cleaved PARP levels .
- Antimicrobial Properties : The compound demonstrates notable inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
- Antioxidant Activity : Its antioxidant properties indicate potential applications in mitigating oxidative stress-related diseases.
Case Study 1: Anticancer Activity
A study focusing on the anticancer properties of oxadiazole derivatives highlighted that N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide significantly reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231). The treatment resulted in increased levels of phosphorylated H2AX and cleaved PARP, indicating effective induction of DNA damage response and apoptosis .
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial potential against various bacterial strains. The compound exhibited significant inhibition against both types of bacteria, indicating its promise as a new antimicrobial agent. This suggests further exploration in drug development targeting bacterial infections .
Preparation Methods
Boronation of Brominated Precursors
Brominated 2,3-dihydrobenzo[b]dioxin derivatives undergo Miyaura borylation using bis(pinacolato)diboron and palladium catalysts.
- Reactants: 5-Bromo-2,3-dihydrobenzo[b]dioxin (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), PdCl₂(dppf) (0.05 equiv), KOAc (3.0 equiv)
- Solvent: 1,4-Dioxane
- Conditions: 85°C, 12 h under N₂
- Yield: 51–55%
- Purification: Silica gel chromatography (ethyl acetate/petroleum ether)
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 5 mol% PdCl₂(dppf) | |
| Solvent System | 1,4-Dioxane | |
| Reaction Time | 12 h | |
| Isolated Yield | 51–55% |
Construction of 1,3,4-Oxadiazole Core
The oxadiazole ring is formed via cyclization of a diacylhydrazide intermediate, often using dehydrating agents.
Hydrazide Formation
A carboxylic acid derivative (e.g., 4-((4-fluorophenyl)thio)butanoic acid) is converted to its acid chloride, followed by reaction with hydrazine hydrate:
$$
\text{RCOOH} \xrightarrow{\text{SOCl}2} \text{RCOCl} \xrightarrow{\text{NH}2\text{NH}2} \text{RCONHNH}2
$$
Cyclodehydration to Oxadiazole
The diacylhydrazide undergoes cyclization using POCl₃ or PPA (polyphosphoric acid):
$$
\text{RCONHNH}2 \xrightarrow{\text{POCl}3, \Delta} \text{Oxadiazole} + \text{H}_2\text{O}
$$
Optimization Notes:
- POCl₃ yields 60–70% under reflux (110°C, 4 h).
- Microwave-assisted methods reduce reaction time to 20 min with comparable yields.
Suzuki-Miyaura Cross-Coupling for Fragment Assembly
The boronic ester and oxadiazole-bromide intermediate undergo palladium-catalyzed coupling.
Representative Coupling Procedure
- Reactants: Oxadiazole-bromide (1.0 equiv), 2,3-dihydrobenzo[b]dioxin-6-yl boronic ester (1.2 equiv), Pd(PPh₃)₄ (0.2 equiv), K₂CO₃ (3.0 equiv)
- Solvent: Ethanol/toluene/H₂O (1:1:0.2)
- Conditions: Microwave irradiation, 100°C, 10–15 min
- Yield: 70–76%
- Purification: Preparative HPLC
Comparative Data:
| Catalyst | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Ethanol/H₂O | 100°C | 15 min | 76% | |
| PdCl₂(dppf) | 1,4-Dioxane | 85°C | 16 h | 51% |
Introduction of 4-((4-Fluorophenyl)thio)Butanamide Side Chain
The thioether linkage is installed via nucleophilic substitution between a mercaptan and a bromobutanoic acid derivative.
Thioether Formation
Protocol:
- Reactants: 4-Bromobutanamide (1.0 equiv), 4-fluorothiophenol (1.5 equiv), K₂CO₃ (2.0 equiv)
- Solvent: DMF
- Conditions: 60°C, 6 h
- Yield: 65–70%
Mechanistic Insight:
The reaction proceeds via an SN₂ mechanism, with K₂CO₃ deprotonating the thiol to enhance nucleophilicity.
Final Amide Coupling
The oxadiazole-thioether intermediate is coupled with butanamide using EDCI/HOBt or T3P.
- Coupling Reagent: T3P (50% in EtOAc)
- Base: DIPEA (3.0 equiv)
- Solvent: Dichloromethane
- Yield: 80–85%
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yields?
- Synthetic Challenges : Multi-step synthesis involving oxadiazole ring formation, amide coupling, and thioether linkage introduces risks of side reactions (e.g., incomplete cyclization or oxidation).
- Optimization Strategies :
- Microwave-assisted synthesis reduces reaction time and improves oxadiazole ring formation efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for thioether bonds .
- Purification : Column chromatography with gradients of ethyl acetate/hexane resolves intermediates, while recrystallization in ethanol improves final product purity .
Q. Which analytical techniques are critical for confirming structural integrity, and how are conflicting spectral data resolved?
- Core Techniques :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups, particularly for the dihydrodioxin and fluorophenyl moieties .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- Data Contradiction Resolution :
- Overlapping NMR signals (e.g., aromatic protons) are resolved via 2D-COSY or NOESY .
- Discrepancies in mass spectra may indicate residual solvent adducts; repeat analysis with ESI-MS in negative/positive ion modes .
Advanced Research Questions
Q. How do structural modifications at the oxadiazole or fluorophenylthio positions influence bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- Oxadiazole Substituents : Electron-withdrawing groups (e.g., trifluoromethyl) enhance binding to kinase targets (e.g., PARP) by stabilizing π-π interactions .
- Fluorophenylthio Modifications : Replacing fluorine with chlorine reduces metabolic stability but increases lipophilicity (logP +0.5), as shown in analogues .
- Methodologies :
- Docking Studies : Use AutoDock Vina with PARP1 (PDB: 5DS3) to predict binding affinities .
- In Vitro Assays : Measure IC₅₀ values against cancer cell lines (e.g., AML) using MTT assays; compare with control compounds like Olaparib .
Q. What computational strategies predict the compound’s electronic properties and metabolic pathways?
- Electronic Properties :
- Multiwfn Software : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions. HOMO-LUMO gaps (~4.2 eV) suggest moderate reactivity .
- Metabolic Prediction :
- CYP450 Metabolism : Use SwissADME to predict oxidation sites (e.g., sulfur in thioether) and potential toxicophores .
- Table: Key Computational Parameters
| Property | Value/Method | Relevance |
|---|---|---|
| LogP | 3.8 (Predicted via ChemAxon) | Lipophilicity for blood-brain barrier |
| Topological Polar Surface Area | 98 Ų | Solubility and permeability |
| CYP3A4 Substrate | Yes (Probability: 0.72) | Metabolic stability screening |
Experimental Design & Data Analysis
Q. How to design assays for evaluating this compound’s selectivity against off-target enzymes?
- Assay Design :
- Kinase Profiling : Use Eurofins KinaseProfiler™ to test against 100+ kinases at 1 µM .
- Counter-Screens : Include PARP1/2 and GSK-3α/β isoforms to assess specificity .
- Data Interpretation :
- A >10-fold selectivity window (e.g., IC₅₀ = 50 nM for PARP1 vs. >500 nM for PARP2) indicates target preference .
Q. What strategies address discrepancies in biological activity between in vitro and in vivo models?
- Key Factors :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
